(2-(Methoxycarbonyl)-6-methylphenyl)boronic acid
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Overview
Description
(2-(Methoxycarbonyl)-6-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has a methoxycarbonyl group and a methyl group attached to the phenyl ring, making it a versatile reagent in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions and is known for its functional group tolerance . The general reaction scheme is as follows:
Starting Material: 2-(Methoxycarbonyl)-6-methylphenyl halide
Catalyst: Palladium(0) complex
Base: Potassium carbonate or sodium hydroxide
Boron Source: Bis(pinacolato)diboron
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Reaction Conditions: Reflux or room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the methoxycarbonyl group to a methyl group using lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ether solvent.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Methyl-substituted phenylboronic acids
Scientific Research Applications
(2-(Methoxycarbonyl)-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the phenyl ring. This structural feature enhances its reactivity and selectivity in various chemical reactions compared to other boronic acids .
Properties
Molecular Formula |
C9H11BO4 |
---|---|
Molecular Weight |
193.99 g/mol |
IUPAC Name |
(2-methoxycarbonyl-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5,12-13H,1-2H3 |
InChI Key |
FAEUZQVIJZJARG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1C(=O)OC)C)(O)O |
Origin of Product |
United States |
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